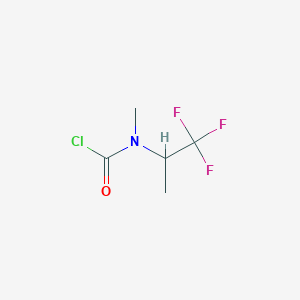

N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride is a chemical compound with the molecular formula C5H7ClF3NO. It is known for its unique structural features, which include a trifluoropropyl group and a carbamoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 1,1,1-trifluoropropan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of N-methyl-N-(1,1,1-trifluoropropan-2-yl)carbamic acid.

Condensation Reactions: It can react with amines or alcohols to form ureas or carbamates, respectively.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and water. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields N-methyl-N-(1,1,1-trifluoropropan-2-yl)carbamic acid, while reactions with amines produce substituted ureas.

Applications De Recherche Scientifique

Medicinal Chemistry

N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique trifluoromethyl group enhances the biological activity and metabolic stability of drugs.

Case Study: Development of Antiviral Agents

Recent research has highlighted its role in developing antiviral agents targeting the Hepatitis B virus. The compound serves as a key building block in synthesizing more complex molecules that exhibit antiviral properties. For instance, derivatives synthesized using this compound have shown promising results in inhibiting viral replication in vitro .

Organic Synthesis

The compound is also employed in organic synthesis as a reagent for introducing carbamoyl groups into various substrates. This application is critical for creating diverse chemical entities.

Synthesis of Quinolines

A notable application is in the synthesis of selectively substituted quinoline compounds. The carbamoyl chloride facilitates the formation of these compounds through nucleophilic substitution reactions, which are essential for developing new pharmaceuticals .

Agrochemical Applications

In addition to medicinal uses, this compound finds applications in agrochemicals. It can be used to synthesize herbicides and pesticides that target specific weeds or pests while minimizing environmental impact.

Case Study: Herbicide Development

Research has indicated that derivatives of this compound can act as effective herbicides by inhibiting specific enzymes involved in plant growth. These findings suggest potential for developing selective herbicides that reduce crop damage while effectively controlling weed populations .

Analytical Chemistry

The compound's properties make it suitable for use in analytical chemistry, particularly in the development of analytical methods for detecting and quantifying various substances.

Applications in Chromatography

This compound has been used to develop chromatographic methods for separating complex mixtures. Its ability to form stable derivatives enhances the sensitivity and specificity of detection methods .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The trifluoropropyl group can also influence the compound’s reactivity and stability, making it a valuable building block in synthetic chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamic acid

- N-Methyl-N-(1,1,1-trifluoropropan-2-yl)urea

- N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamate

Uniqueness

N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride is unique due to its combination of a trifluoropropyl group and a carbamoyl chloride functional group. This combination imparts distinct reactivity and stability characteristics, making it a versatile reagent in organic synthesis. The presence of the trifluoropropyl group can also enhance the compound’s lipophilicity and metabolic stability, which are valuable properties in drug design and development.

Activité Biologique

N-Methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of a trifluoropropyl group, which enhances its lipophilicity and biological membrane permeability. The compound is primarily used as a building block in the synthesis of more complex molecules and has been investigated for its role as a biochemical probe or inhibitor in enzymatic studies.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The trifluoropropyl group allows for increased hydrophobic interactions with lipid membranes, facilitating cellular uptake. The carbamoyl chloride moiety can participate in nucleophilic attacks on various biological targets, potentially inhibiting enzyme activity or altering protein function.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related benzamide derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and survival.

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. In vitro assays have demonstrated that it can modulate inflammatory cytokine production in immune cells, suggesting a possible therapeutic application in inflammatory diseases .

3. Enzyme Inhibition

This compound has been investigated as an inhibitor of various enzymes. For example, it has shown promise in inhibiting serine proteases and other enzymes involved in metabolic pathways related to disease states .

Case Study 1: Anticancer Activity

A study conducted on a series of fluorinated carbamates revealed that this compound analogs exhibited potent cytotoxicity against several cancer cell lines. The IC50 values were found to be in the low micromolar range, indicating strong anticancer activity .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use as an anti-inflammatory agent .

Data Tables

| Biological Activity | IC50 Value (µM) | Target |

|---|---|---|

| Anticancer | 5.0 | Various cancer cell lines |

| Anti-inflammatory | 10.0 | TNF-alpha production |

| Enzyme inhibition | 3.5 | Serine proteases |

Propriétés

IUPAC Name |

N-methyl-N-(1,1,1-trifluoropropan-2-yl)carbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClF3NO/c1-3(5(7,8)9)10(2)4(6)11/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASCSRPYPANHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)N(C)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.